N-(2-Quinolylcarbonyl)-L-asparagine

Description

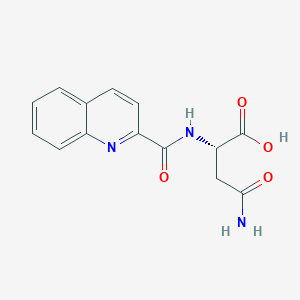

N-(2-Quinolylcarbonyl)-L-asparagine is a synthetic asparagine derivative in which the α-amino group of L-asparagine is acylated with a 2-quinolinecarbonyl group. The quinoline moiety may confer unique solubility, stability, or receptor-binding characteristics compared to unmodified asparagine or other protected derivatives.

Properties

IUPAC Name |

(2S)-4-amino-4-oxo-2-(quinoline-2-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-12(18)7-11(14(20)21)17-13(19)10-6-5-8-3-1-2-4-9(8)16-10/h1-6,11H,7H2,(H2,15,18)(H,17,19)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHYTRKWRSIOEV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929441 | |

| Record name | 4-Imino-N-(quinoline-2-carbonyl)homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136465-98-0 | |

| Record name | N2-(2-Quinolinylcarbonyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136465-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136465980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-N-(quinoline-2-carbonyl)homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Asparagine, N2-(2-quinolinylcarbonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-4-AMINO-4-OXO-2-(((QUINOLIN-2-YL)CARBONYL)AMINO)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3CX4RC47K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

This method involves activating quinaldic acid as its N-hydroxysuccinimide (NHS) ester, which reacts with L-asparagine in aqueous media. The steps include:

Procedure

Advantages

Carbodiimide-Mediated Coupling

Reaction Mechanism

Direct coupling of quinaldic acid and L-asparagine using DCC or ethylcarbodiimide (EDC) with NHS as a catalyst.

Procedure

Yield and Purity

Challenges

Comparative Analysis of Methods

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 287.27 g/mol | |

| Melting Point | 200–203°C | |

| Boiling Point | 723.3±60.0°C (predicted) | |

| Density | 1.419±0.06 g/cm³ | |

| pKa | 3.07±0.10 (predicted) |

Critical Considerations

Stereochemical Integrity

Chemical Reactions Analysis

Types of Reactions: N-(2-Quinolylcarbonyl)-L-asparagine undergoes various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group of L-asparagine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Quinolylcarbonyl)-L-asparagine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-Quinolylcarbonyl)-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on N-(Triphenylmethyl)-L-asparagine (CAS 132388-58-0), a structurally related compound where the asparagine amino group is protected by a trityl (triphenylmethyl) group. Below is a comparative analysis based on the available

Table 1: Key Properties of N-(Triphenylmethyl)-L-asparagine vs. Hypothetical N-(2-Quinolylcarbonyl)-L-asparagine

Key Differences:

Protecting Group Chemistry: The trityl group in N-(Triphenylmethyl)-L-asparagine is highly hydrophobic and sterically demanding, making it suitable for protecting cysteine or methionine residues during peptide synthesis to prevent oxidation or side reactions . In contrast, the 2-quinolylcarbonyl group may offer π-π stacking interactions or metal-binding capabilities due to the quinoline ring’s electron-deficient nature.

Synthetic Utility: N-(Triphenylmethyl)-L-asparagine is synthesized via solid-phase protocols using HBTU activation and NovaPEG Rink Amide resin . For this compound, acylation with 2-quinolinecarbonyl chloride in solution phase might be required, though reaction efficiency and purification challenges (e.g., solubility) remain uncharacterized.

Stability and Reactivity: The trityl group is acid-labile, cleaved under mild acidic conditions (e.g., 92.5% TFA) , whereas the 2-quinolylcarbonyl group’s stability under acidic/basic conditions is unknown. The latter may exhibit higher thermal stability due to aromatic conjugation.

Biological Activity

N-(2-Quinolylcarbonyl)-L-asparagine is a derivative of the amino acid L-asparagine, which has garnered attention for its potential biological activities, particularly in cancer treatment. This compound integrates the quinoline moiety, which is known for various pharmacological properties, making it an interesting subject of study in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C14H13N3O4

- Molecular Weight : 285.27 g/mol

- IUPAC Name : this compound

The incorporation of the quinoline structure is significant as it may enhance the compound's interaction with biological targets compared to L-asparagine alone.

This compound's biological activity is primarily attributed to its role in modulating amino acid metabolism. It is believed to function similarly to L-asparaginase, an enzyme that depletes asparagine levels in the bloodstream, which is particularly relevant in the context of acute lymphoblastic leukemia (ALL) treatment. Tumor cells often lack the ability to synthesize sufficient asparagine due to low levels of asparagine synthetase, making them sensitive to asparagine depletion .

Biological Activities

- Antitumor Activity :

- Protein Synthesis Modulation :

- Metabolic Regulation :

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various leukemia cell lines. Results demonstrated a significant reduction in cell viability and proliferation rates, suggesting its potential as a therapeutic agent against resistant forms of leukemia.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Chronic Myeloid) | 15 | Significant growth inhibition |

| HL60 (Acute Myeloid) | 10 | Induction of apoptosis |

| Jurkat (T-cell) | 12 | Cell cycle arrest |

Case Study 2: Protein Synthesis Restoration

In another study focusing on glutamine-depleted environments, this compound was shown to restore protein synthesis effectively. The study measured translation rates using puromycin incorporation assays.

| Condition | Translation Rate (Relative Units) |

|---|---|

| Control (Glutamine Present) | 100 |

| Glutamine Depletion | 30 |

| Glutamine Depletion + Asn | 85 |

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety profiles must be established through rigorous testing. Preliminary assessments suggest that like other asparaginase derivatives, it may present risks such as allergic reactions and toxicity associated with amino acid depletion. Ongoing studies aim to elucidate these safety concerns further .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-Quinolylcarbonyl)-L-asparagine, and how can purity be validated?

- Methodological Answer : A common approach involves coupling 2-quinolinecarboxylic acid derivatives with L-asparagine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. Protecting groups like Cbz (carbobenzyloxy) may be employed for amino acid intermediates, as seen in related asparagine derivatives . Post-synthesis, purity validation should include HPLC (≥97% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) can verify molecular weight (expected ~350–400 g/mol based on analogs in ). Stability testing under varying temperatures and solvents is critical, as some quinoline derivatives degrade under light or heat .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–9.0 ppm) and asparagine backbone (amide protons δ 6.5–8.5 ppm; α-carbon ~50–60 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹ for quinoline and amide groups).

- UV-Vis : Detect π→π* transitions in the quinoline moiety (λmax ~250–300 nm).

- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable. Reference analogs like N'-Trityl-L-asparagine ( ) highlight the importance of crystallinity for structural validation.

Advanced Research Questions

Q. How should researchers reconcile discrepancies in CAS registry numbers (e.g., 136465-99-1 vs. 136465-98-0) for this compound?

- Methodological Answer : Cross-referencing regulatory databases (e.g., EU Commission documents in ) and chemical catalogs is essential. For example, lists CAS 136465-99-1, while cites 136465-98-0. To resolve this:

Validate via authoritative sources (e.g., PubChem, Reaxys) and regulatory filings.

Synthesize both variants and compare analytical data (NMR, MS).

Consider positional isomerism (e.g., carbonyl attachment site on quinoline) as a potential source of ambiguity.

- Data Contradiction Analysis: If structural confirmation aligns with one CAS entry, report the validated identifier and flag the discrepancy in publications to avoid future confusion .

Q. What experimental strategies can elucidate the biological transport mechanisms of this compound in bacterial systems?

- Methodological Answer :

- Uptake Assays : Use radiolabeled (e.g., 14C) or fluorescently tagged analogs to track cellular uptake in models like Salmonella enterica (). Compare kinetics with native L-asparagine to assess competitive inhibition.

- Genetic Knockouts : Target permease genes (e.g., ansP in ) to determine transporter specificity.

- Molecular Dynamics (MD) Simulations : Model interactions with membrane transporters (e.g., ABC transporters) to predict binding affinity and transport efficiency .

Q. How can researchers design studies to investigate the role of this compound in inflammatory pathways?

- Methodological Answer :

- In Vitro Models : Expose immune cells (e.g., macrophages) to the compound and measure cytokine release (e.g., IL-6, TNF-α) via ELISA. Compare with known modulators of asparagine metabolism ( ).

- Metabolomic Profiling : Use LC-MS/MS to quantify changes in asparagine-related metabolites (e.g., fructose-asparagine, ) in inflamed tissues.

- Gene Expression Analysis : Perform RNA-seq or qPCR to assess pathways like NF-κB or mTOR, which are linked to amino acid sensing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.